16-Keto 17β-Estradiol-d5 (Major)
Description
Contextualizing Estradiol (B170435) Metabolism and its Metabolites in Steroidogenesis Pathways
Steroidogenesis is the biological process responsible for the synthesis of steroid hormones from cholesterol. fullscript.com This intricate network of enzymatic reactions produces a wide array of hormones, including estrogens, which are crucial for a variety of physiological functions. Estradiol (E2), the most potent estrogen, is primarily synthesized from androgens like testosterone (B1683101) through the action of the enzyme aromatase. researchgate.netyoutube.com
The metabolism of estradiol is complex, involving multiple pathways that lead to the formation of various metabolites. pharmgkb.orgbio-rad.com The liver is a primary site for this biotransformation, where estradiol can be oxidized into estrone (B1671321) (E1). researchgate.netpharmgkb.org Both estradiol and estrone can undergo hydroxylation at different positions, with the major routes being 2- and 4-hydroxylation. pharmgkb.org Another significant metabolic pathway is 16α-hydroxylation, which leads to the formation of estriol (B74026) (E3) and 16-ketoestradiol. youtube.com These metabolic conversions are critical for regulating the biological activity and clearance of estrogens.
The Significance of Stable Isotope-Labeled Compounds as Internal Standards and Tracers
In the realm of analytical chemistry, particularly in the quantification of endogenous compounds like steroids, accuracy and precision are paramount. Stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (²H or D) or carbon-13 (¹³C), have emerged as the gold standard for use as internal standards. nih.govsigmaaldrich.com An ideal internal standard should have chemical and physical properties that are nearly identical to the analyte of interest. bioanalysis-zone.com
When a known quantity of a stable isotope-labeled analog is added to a biological sample at the beginning of the analytical process, it can account for variations and losses that may occur during sample extraction, purification, and analysis. nih.gov Because the labeled and unlabeled compounds have virtually identical physicochemical properties, they behave similarly during these steps. However, they can be distinguished by mass spectrometry due to their mass difference, allowing for highly accurate quantification. sigmaaldrich.combioanalysis-zone.com This technique, known as isotope dilution mass spectrometry (ID-MS), is a powerful tool in pharmacokinetic studies and clinical diagnostics. nih.govnih.gov
Role of Deuterated Steroids in Quantitative Bioanalysis and Mechanistic Studies
Deuterated steroids, where one or more hydrogen atoms are replaced by deuterium, are frequently employed in quantitative bioanalysis. sigmaaldrich.com The use of deuterated internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) has significantly improved the sensitivity and specificity of steroid hormone measurements in various biological matrices like serum, urine, and saliva. nih.govnih.govnih.gov
The slight increase in mass due to deuterium incorporation allows for the differentiation of the internal standard from the endogenous analyte by the mass spectrometer, while their similar chromatographic behavior ensures they elute at nearly the same time. sigmaaldrich.com This co-elution is advantageous as it minimizes the impact of matrix effects, where other components in the sample can interfere with the ionization of the analyte. nih.gov
Beyond quantitative analysis, deuterated steroids are also valuable in mechanistic studies. By tracking the metabolic fate of a deuterated steroid administered in vivo or in vitro, researchers can elucidate complex metabolic pathways and enzyme kinetics. nih.gov The stability of the deuterium label is a key consideration, as its loss during metabolism could lead to inaccurate interpretations. nih.gov
Overview of Research Paradigms Employing 16-Keto 17β-Estradiol-d5 (Major)
16-Keto 17β-Estradiol-d5 is the deuterium-labeled form of 16-Keto 17β-Estradiol, an active metabolite of estrone. cymitquimica.commedchemexpress.com Its primary application in research is as an internal standard for the accurate quantification of its unlabeled counterpart and other related estrogen metabolites in biological samples. cymitquimica.com The incorporation of five deuterium atoms provides a significant mass shift, making it easily distinguishable from the native compound in mass spectrometric analyses. cymitquimica.commedchemexpress.com
This labeled steroid is particularly useful in studies investigating estrogen metabolism in various physiological and pathological conditions. For example, it can be used in LC-MS/MS methods to develop sensitive and specific assays for measuring a panel of estrogen metabolites. Such assays are crucial for understanding the role of estrogens in hormone-dependent cancers, osteoporosis, and other endocrine disorders. nih.govnih.gov The use of 16-Keto 17β-Estradiol-d5 helps to ensure the reliability of these measurements, which is essential for both clinical diagnostics and advancing our understanding of steroid hormone function. nih.gov
| Property | Value |
| Synonyms | (17ß)-3,17-Dihydroxyestra-1,3,5(10)-trien-16-one-d5, 16-Ketoestradiol-d5, 16-Oxo-17ß-estradiol-d5 |
| Molecular Formula | C₁₈H₁₇D₅O₃ |
| Molecular Weight | 291.40 |
| Primary Application | Internal standard in mass spectrometry |
| Labeled Isotope | Deuterium (²H, D) |
Table 1: Properties of 16-Keto 17β-Estradiol-d5 (Major) cymitquimica.commedchemexpress.com
| Analytical Technique | Role of 16-Keto 17β-Estradiol-d5 | Benefit |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Corrects for matrix effects and variations in sample preparation, leading to accurate quantification of low-level estrogen metabolites. nih.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Improves precision and accuracy by accounting for losses during derivatization and injection. nih.govnih.gov |
| Isotope Dilution Mass Spectrometry (ID-MS) | Labeled Analog | Enables highly precise and accurate measurement of endogenous 16-Keto 17β-Estradiol by comparing the ratio of the labeled to unlabeled compound. nih.gov |
Table 2: Applications of 16-Keto 17β-Estradiol-d5 in Analytical Methods
Properties
Molecular Formula |
C₁₈H₁₇D₅O₃ |
|---|---|
Molecular Weight |
291.4 |
Synonyms |
(17β)-3,17-Dihydroxyestra-1,3,5(10)-trien-16-one-d5; 1,3,5(10)-Estratriene-3,17β-diol-16-one-d5; 16-Ketoestradiol-d5; 16-Oxo-17β-estradiol-d5; 16-Oxoestradiol-d5; 16-Oxoestradiol-17β-d5; NSC 51169-d5; |
Origin of Product |
United States |
Synthesis and Isotopic Purity of 16 Keto 17β Estradiol D5 Major for Research Applications
Methodologies for Deuterium (B1214612) Labeling in Steroid Synthesis
The introduction of deuterium atoms into a complex molecule like a steroid requires carefully planned synthetic strategies. These methods are designed to place the isotopic labels at specific, stable positions within the molecular structure. nih.gov Reviews of published procedures highlight various techniques for preparing deuterium-labeled analogs of naturally occurring steroid hormones for use as internal standards in mass spectrometry. nih.gov
Strategic Incorporation of Deuterium Atoms into Steroid Scaffolds
Several established chemical reactions are employed to incorporate deuterium into steroid scaffolds. The choice of method depends on the desired location of the label and the existing functional groups on the steroid precursor.
Common methodologies include:
Reduction with Deuterated Reagents: Carbonyl groups (ketones, aldehydes, esters) can be reduced using deuterium-donating reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LAD). For instance, the reduction of a ketone to a hydroxyl group with NaBD₄ introduces a deuterium atom at the carbon bearing the newly formed hydroxyl group. scilit.comresearchgate.net
Base-Catalyzed Exchange: Protons on carbon atoms adjacent to a carbonyl group (α-protons) can be exchanged for deuterium by treating the steroid with a base in the presence of a deuterium source, such as deuterium oxide (D₂O). nih.gov This method is effective for introducing deuterium at enolizable positions.
Acid-Catalyzed Exchange: Aromatic protons, such as those on the A-ring of estrogens, can be exchanged for deuterium using strong deuterated acids (e.g., D₂SO₄) or through metal-catalyzed exchange reactions.
Catalytic Deuteration: The reduction of carbon-carbon double bonds can be achieved using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium on carbon), resulting in the addition of two deuterium atoms across the former double bond.
These techniques can be used in a multi-step synthesis to build the desired deuteration pattern on the steroid molecule. researchgate.net
Considerations for Position-Specific Deuteration in 16-Keto 17β-Estradiol
The labeling pattern of 16-Keto 17β-Estradiol-d5 (Major) is reported to be at positions 2, 4, 15, 15, and 17. Achieving this specific pattern requires a multi-step synthetic sequence.
Position 17: The deuterium at the C-17 position, bearing a hydroxyl group, is likely introduced by the reduction of a 17-keto precursor (estrone derivative) using a deuterated reducing agent like sodium borodeuteride.
Positions 15: The two deuterium atoms at C-15, which is adjacent to the C-16 keto group, can be introduced via a base-catalyzed enolization and exchange reaction using a deuterium source like D₂O.
Positions 2 and 4: The deuterium atoms on the aromatic A-ring at positions C-2 and C-4 can be incorporated through an acid-catalyzed electrophilic substitution reaction.
It is critical to select labeling positions that are not prone to back-exchange under physiological or analytical conditions. acanthusresearch.com Placing deuterium labels on heteroatoms like oxygen or nitrogen is generally avoided, as is placing them on carbons adjacent to carbonyl groups under certain pH conditions, due to the risk of exchange with protons from the solvent or matrix. acanthusresearch.com
Assessment and Control of Isotopic Purity in Deuterated Steroid Standards
The utility of a deuterated internal standard is directly dependent on its isotopic purity. This refers to the percentage of molecules in the standard that contain the desired number of deuterium atoms. The presence of significant amounts of unlabeled (d0) or partially deuterated (d1, d2, etc.) species can compromise analytical accuracy. lgcstandards.com
Analytical Techniques for Determining Deuterium Enrichment
Several high-precision analytical methods are used to verify the isotopic purity and structural integrity of deuterated compounds.
High-Resolution Mass Spectrometry (HR-MS): This is a primary tool for assessing isotopic purity. By analyzing the compound, HR-MS can resolve and quantify the relative abundances of all isotopologues (molecules differing only in their isotopic composition). rsc.orgnih.govresearchgate.net The isotopic enrichment is calculated from the integrated signals of the desired labeled compound and any isotopic contaminants. rsc.org
Gas Chromatography/Thermal Conversion/Isotope Ratio Mass Spectrometry (GC/TC/IRMS): This technique provides highly precise measurements of the deuterium/hydrogen (D/H) ratio in a sample, offering another way to confirm the level of deuterium incorporation. researchgate.net
Implications of Isotopic Contaminants (e.g., d0, d1, d2, d3, d4 isotopologues) on Analytical Accuracy
Isotopic contaminants in a deuterated internal standard can lead to significant analytical errors.
Signal Overlap ("Cross-Talk"): The mass spectrum of a compound naturally includes peaks from heavier isotopes (e.g., ¹³C). The signal from the unlabeled analyte can have isotopic peaks that overlap with the signal of the deuterated internal standard, and vice-versa. nih.gov This is particularly problematic if the internal standard contains a significant fraction of the unlabeled (d0) analyte as an impurity. nih.gov
Non-Linear Calibration: The presence of isotopic impurities can cause the calibration curve to become non-linear, biasing the quantitative results, especially at high analyte-to-internal standard concentration ratios. nih.gov
Inaccurate Quantification: If the isotopic distribution is not accurately known and corrected for, the calculated concentration of the analyte will be inaccurate. Ideally, the amount of unlabeled species in the internal standard should be less than 2% to avoid the need for complex correction calculations. lgcstandards.com
The following table illustrates a hypothetical, yet typical, isotopic distribution for a deuterated standard, highlighting that the "major" labeled species is often accompanied by other isotopologues.
| Isotopologue | Mass Shift | Representative Abundance (%) |
| d0 (unlabeled) | +0 | 0.1 |
| d1 | +1 | 0.3 |
| d2 | +2 | 0.8 |
| d3 | +3 | 2.3 |
| d4 | +4 | 10.5 |
| d5 (Major) | +5 | 86.0 |
| Total | 100.0 |
This table is for illustrative purposes and does not represent the actual specification for any commercial product.
Characterization of Stability for 16-Keto 17β-Estradiol-d5 (Major) in Research Matrixes
The stability of the deuterium labels is crucial for the internal standard to be reliable throughout sample collection, storage, extraction, and analysis. sigmaaldrich.com Label instability, where deuterium atoms exchange with protons, can compromise the integrity of the standard and the accuracy of the assay. acanthusresearch.comsigmaaldrich.com
The primary concern is the potential for hydrogen-deuterium (H/D) exchange. This can occur when the deuterated compound is in solution or exposed to certain matrix components. sigmaaldrich.com The stability of a deuterium label is highly dependent on its position within the molecule.
Aromatic Positions (C-2, C-4): Labels on the aromatic A-ring of estradiol (B170435) are generally stable under typical physiological and analytical conditions (e.g., neutral or mildly acidic/basic pH).
Position adjacent to a Ketone (C-15): Deuterium atoms on a carbon alpha to a ketone (an enolizable position) are at a higher risk of exchange, particularly under basic or, to a lesser extent, acidic conditions. The stability in biological matrices like plasma or urine, which are buffered around a neutral pH, must be carefully evaluated.
Position C-17: A deuterium atom on a carbon bearing a hydroxyl group is generally stable and not prone to exchange unless it undergoes a chemical or enzymatic reaction, such as oxidation of the C-17 hydroxyl group back to a ketone.
Stability studies are essential and typically involve incubating the deuterated standard in the relevant biological matrix (e.g., plasma, urine, tissue homogenate) under various conditions (e.g., different temperatures and time points) and then re-analyzing its isotopic purity to detect any loss of deuterium. acanthusresearch.com
Evaluation of Deuterium Exchange Propensity in Biological and Solvent Systems
The stability of deuterium labels is paramount for the accuracy of quantitative assays. Loss or exchange of deuterium with protons from the surrounding solvent can compromise results by converting the internal standard into its unlabeled form. sigmaaldrich.com The propensity for such hydrogen-deuterium exchange (HDX) is influenced by several factors, including the position of the label within the molecule, solvent pH, temperature, and the composition of the analytical or biological matrix. sigmaaldrich.comnih.gov
The deuterium atoms in 16-Keto 17β-Estradiol-d5 are strategically placed at positions 2, 4, 15, 15, and 17 of the steroid core. nih.gov The stability of these labels varies depending on their local chemical environment.
A-Ring (Positions 2 and 4): The deuterium atoms on the aromatic A-ring are generally stable due to the high energy required to break the aromatic C-D bonds. Deuterium incorporation in this ring can help stabilize it against metabolic degradation.
D-Ring (Positions 15 and 17): The D-ring presents a more complex scenario. The two deuterium atoms at position C-15 are alpha to the C-16 keto group. This structural arrangement makes them potentially susceptible to enolization-mediated exchange, particularly under basic or, to a lesser extent, acidic conditions. sigmaaldrich.com The deuterium at C-17 is adjacent to the 17β-hydroxyl group.
The rate of deuterium exchange is highly dependent on the pH of the solvent. sigmaaldrich.com In analytical methods, exposure to basic conditions during sample preparation or chromatography should be carefully evaluated. Similarly, in biological systems, enzymatic processes and local pH environments could potentially facilitate exchange. Therefore, empirical validation of the isotopic stability of the standard in the specific matrix and solvent system being used is a critical step in method development. sigmaaldrich.com
Table 1: Analysis of Deuterium Exchange Risk at Labeled Positions
| Labeled Position | Chemical Environment | Exchange Risk | Rationale |
|---|---|---|---|
| C-2, C-4 | Aromatic Ring | Low | High bond energy of aromatic C-D bonds provides significant stability. |
| C-15 | Alpha to Keto Group | Moderate to High | Protons (or deuterons) in this position can be acidic and are susceptible to exchange via enolization, especially in basic or acidic pH. sigmaaldrich.com |
| C-17 | Adjacent to Hydroxyl Group | Low to Moderate | While less labile than protons on heteroatoms (like -OH), proximity to the hydroxyl group can influence electronic effects and potential for exchange under certain conditions. |
Long-Term Stability Considerations for Reference Material Storage
Ensuring the long-term stability of a reference material like 16-Keto 17β-Estradiol-d5 is essential for the longitudinal consistency and comparability of analytical results. wada-ama.org Stability involves maintaining both the chemical structure and the isotopic enrichment of the compound over its intended shelf life. Key factors influencing stability include temperature, light, and the nature of the storage medium (solid vs. solution).
For deuterated steroids, storage conditions must be chosen to minimize both chemical degradation and deuterium exchange. Studies on other steroid reference materials have shown that long-term stability can be achieved for over a decade when stored at -20°C. researchgate.net Commercial suppliers of 16-Keto 17β-Estradiol-d5 recommend storage in a refrigerator at 2-8°C or at room temperature, though for long-term preservation, lower temperatures are generally advisable. medchemexpress.compharmaffiliates.com
When stored in solution, the choice of solvent is critical. To prevent deuterium exchange, the compound should ideally be dissolved in an aprotic solvent. If protic solvents are necessary, their pH should be maintained near neutral (pH 5-7) to minimize acid- or base-catalyzed exchange reactions. sigmaaldrich.comresearchgate.net Storing the reference material as a solid or lyophilized powder is often the preferred method as it limits the mobility of molecules and the potential for solvent-mediated degradation or exchange. Periodic re-verification of the material's chemical purity and isotopic composition is a crucial component of laboratory quality control to ensure its continued suitability as a reference standard. wada-ama.org
Table 2: Factors Affecting Long-Term Stability of 16-Keto 17β-Estradiol-d5
| Factor | Recommendation | Rationale |
|---|---|---|
| Temperature | Store at low temperatures (e.g., -20°C or below for long-term). | Reduces the rate of chemical degradation and potential deuterium exchange reactions. researchgate.net |
| Physical Form | Store as a solid/lyophilized powder. | Minimizes molecular mobility and interactions with solvents, enhancing stability. |
| Solvent | If in solution, use a non-reactive, aprotic solvent or a buffered protic solvent (pH 5-7). | Prevents loss of deuterium labels through exchange with solvent protons. sigmaaldrich.comresearchgate.net |
| Light | Store in amber vials or protected from light. | Prevents potential photodegradation of the steroid structure. |
| Purity Checks | Periodically re-evaluate chemical and isotopic purity. | Ensures the integrity of the reference material over time and maintains the accuracy of quantitative studies. wada-ama.org |
Biochemical Pathways and Enzymology of 16 Keto 17β Estradiol Formation and Metabolism
Precursor Pathways to 16-Keto 17β-Estradiol Formation
The journey to the formation of 16-Keto 17β-Estradiol begins with the modification of primary estrogens through a critical hydroxylation pathway, leading to the generation of an essential precursor.
The 16α-Hydroxylation Pathway of Estrogens
The initial and rate-limiting step in the formation of 16-Keto 17β-Estradiol is the 16α-hydroxylation of parent estrogens, primarily estrone (B1671321) and estradiol (B170435). This reaction introduces a hydroxyl group at the C16α position of the steroid's D-ring, a transformation that significantly alters the biological activity and subsequent metabolic fate of the estrogen molecule. This pathway leads to the formation of key intermediates such as 16α-hydroxyestrone (16α-OHE1) and estriol (B74026). nih.govnih.gov The upregulation of the C16α-hydroxylation pathway has been associated with various physiological and pathological processes. nih.gov 16α-hydroxyestrone, a major metabolite of estrone, is itself a potent estrogen. wikipedia.org
Enzymatic Interconversions from 16α-Hydroxyestrone
16-Keto 17β-Estradiol is an endogenous estrogen that is metabolically derived from 16-ketoestrone (B72602). wikipedia.org The direct precursor to 16-Keto 17β-Estradiol is 16α-hydroxyestrone. wikipedia.org The formation of 16-Keto 17β-Estradiol from 16α-hydroxyestrone involves the enzymatic reduction of the 17-keto group to a 17β-hydroxyl group. This critical conversion is catalyzed by members of the hydroxysteroid (17β) dehydrogenase (HSD17B) superfamily of enzymes. These enzymes facilitate the reversible interconversion between 17-ketosteroids and their corresponding 17β-hydroxysteroids. nih.gov
Key Enzymes Involved in 16-Keto 17β-Estradiol Metabolism
A specific cohort of enzymes, primarily from the Cytochrome P450 and hydroxysteroid dehydrogenase families, are the principal drivers behind the formation and further metabolism of 16-Keto 17β-Estradiol.
Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1, CYP3A4, CYP3A5, CYP3A7) in Estrogen Hydroxylation
The initial 16α-hydroxylation of estrogens is predominantly carried out by various isoforms of the Cytochrome P450 (CYP) enzyme superfamily. These heme-containing monooxygenases are central to the oxidative metabolism of a wide array of endogenous and exogenous compounds, including steroids. pharmgkb.org
Several CYP enzymes have been identified as key players in estrogen hydroxylation:
CYP1A1 and CYP1B1 are primarily extrahepatic enzymes and are involved in estrogen catabolism. medchemexpress.com While both can hydroxylate estrogens, CYP1B1 shows a preference for 4-hydroxylation, whereas CYP1A1 is more involved in 2-hydroxylation. medchemexpress.com
CYP3A4 is a major hepatic enzyme that catalyzes the 16α-hydroxylation of estrone. nih.gov It is also involved in the 2- and 4-hydroxylation of estradiol. pharmgkb.org
CYP3A5 , which shares significant sequence homology with CYP3A4, also participates in estrogen metabolism. nih.gov
CYP3A7 is a fetal-specific CYP enzyme that has been shown to have a distinct catalytic activity for the 16α-hydroxylation of estrone.
Contribution of Hydroxysteroid Dehydrogenases (HSD17Bs) in 17-Keto/17β-Hydroxy Steroid Interconversion
The hydroxysteroid (17β) dehydrogenases (HSD17Bs) are a family of enzymes that catalyze the interconversion between 17-ketosteroids and the more biologically active 17β-hydroxysteroids. This enzymatic reaction is crucial for the formation of 16-Keto 17β-Estradiol from its precursor, 16-ketoestrone. wikipedia.org
Different isoforms of HSD17B exhibit distinct substrate specificities and directional preferences (reductive or oxidative). For instance, HSD17B1 is known to primarily catalyze the reduction of estrone to the more potent estradiol. While the specific HSD17B isoform responsible for the conversion of 16-ketoestrone to 16-Keto 17β-Estradiol is a subject of ongoing research, the general function of this enzyme family in activating or inactivating steroid hormones is well-established. The activity of HSD17Bs is a critical determinant of the local concentration of active estrogens in various tissues.
Subsequent Conjugation Pathways (e.g., Glucuronidation, Sulfation)
Once formed, 16-Keto 17β-Estradiol, like other estrogen metabolites, can undergo further metabolic processing through conjugation reactions. These phase II metabolic pathways, primarily glucuronidation and sulfation, increase the water solubility of the steroid metabolites, facilitating their excretion from the body. pharmgkb.org
Glucuronidation: This process involves the transfer of a glucuronic acid moiety to the estrogen molecule, catalyzed by UDP-glucuronosyltransferases (UGTs). This modification significantly increases the polarity of the metabolite, preparing it for elimination via urine or bile.
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway adds a sulfonate group to the estrogen, also enhancing its water solubility and promoting its excretion.
These conjugation pathways are essential for the detoxification and elimination of estrogens and their metabolites, thereby regulating their systemic and local concentrations.
In Vitro and In Vivo Models for Elucidating Estrogen Metabolic Pathways
The intricate pathways of estrogen metabolism, including the formation of 16-keto 17β-estradiol, are elucidated through a combination of in vitro and in vivo models. These experimental systems are crucial for identifying the enzymes involved, understanding their kinetics, and tracing the metabolic fate of estrogens.
Microsomal and Recombinant Enzyme Incubation Studies
In vitro studies using microsomal fractions and recombinant enzymes are fundamental for dissecting the specific enzymatic reactions in estrogen metabolism. Microsomes, which are vesicles of endoplasmic reticulum membranes, contain a high concentration of cytochrome P450 (CYP) enzymes, the primary catalysts of phase I estrogen metabolism. nih.gov
Microsomal Studies:
Recombinant Enzyme Assays:
To pinpoint the exact enzymes responsible for specific metabolic conversions, researchers utilize recombinant enzymes. These are individual human CYP enzymes produced in and purified from cultured cells, such as insect cells or bacteria. By incubating an estrogen substrate with a single recombinant CYP isoform, it is possible to determine which enzyme catalyzes a particular reaction, such as the hydroxylation of estradiol at different positions. researchgate.net For example, recombinant human CYP1A1, CYP1A2, CYP2B6, and CYP2E1 have been shown to convert estrone and 17β-estradiol into their corresponding quinols. researchgate.net
Below is an interactive data table summarizing the roles of different CYP enzymes in estrogen metabolism as identified through recombinant enzyme studies.
| Enzyme | Substrate(s) | Major Metabolite(s) | Metabolic Reaction |
| CYP1A1 | Estrone, 17β-Estradiol | 2-hydroxyestrone, 2-hydroxyestradiol, 10β,17β-dihydroxy-1,4-estradiene-3-one (quinol) | 2-hydroxylation, quinol formation |
| CYP1A2 | Estrone, 17β-Estradiol | 2-hydroxyestrone, 4-hydroxyestrone, 2-hydroxyestradiol, 4-hydroxyestradiol | 2- and 4-hydroxylation |
| CYP2B6 | Estrone, 17β-Estradiol | Quinol metabolites | Quinol formation |
| CYP2E1 | Estrone, 17β-Estradiol | Quinol metabolites | Quinol formation |
This table is for illustrative purposes and represents a summary of findings from various studies.
Application of Stable Isotope Tracers in Metabolic Flux Analysis in Biological Systems (non-human)
Stable isotope tracers are invaluable tools for studying the dynamics of metabolic pathways in vivo without the use of radioactive materials. nih.gov In the context of estrogen metabolism, compounds like 16-Keto 17β-Estradiol-d5, which is a deuterium-labeled version of 16-ketoestradiol, serve as tracers to follow the metabolic fate of estrogens within a biological system. medchemexpress.commedchemexpress.com
Principles of Stable Isotope Tracing:
The core principle involves introducing a substrate labeled with a stable isotope (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)) into a biological system. nih.govtechnologynetworks.com The labeled compound is chemically identical to its natural counterpart and is metabolized through the same pathways. technologynetworks.com However, the difference in mass allows the labeled metabolites to be distinguished from the endogenous, unlabeled molecules using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Application in Non-Human Models:
In non-human biological systems, such as animal models, stable isotope-labeled estrogens can be administered to trace their metabolic conversion and flux through various pathways. For example, a deuterated form of 17β-estradiol could be administered to an ovariectomized mouse model to study the resulting metabolic changes in plasma and brain tissue. nih.gov By analyzing tissue and fluid samples over time, researchers can map the flow of the isotope through the metabolic network, quantifying the rates of different reactions and the accumulation of various metabolites. nih.govnih.gov
This approach provides a dynamic view of estrogen metabolism, revealing not just the potential pathways but also their relative activities under different physiological or pathological conditions. nih.gov For instance, studies in calves have used bioassays to detect estrogen residues in urine following treatment with 17β-estradiol, demonstrating the in vivo application of tracking estrogen metabolites. nih.gov
The use of stable isotope tracers offers significant advantages, including safety and the ability to perform detailed kinetic studies in a whole-animal context. nih.gov This methodology is crucial for understanding the complex interplay of factors that regulate estrogen metabolism and for building comprehensive models of these pathways.
Below is an interactive data table illustrating the application of stable isotope tracers in metabolic studies.
| Tracer Compound | Isotope Label | Biological System (Non-Human) | Analytical Technique(s) | Information Gained |
| 16-Keto 17β-Estradiol-d5 | Deuterium (D) | Animal models (e.g., rodents) | Mass Spectrometry (MS) | Tracing the metabolic fate and clearance of 16-keto 17β-estradiol. |
| ¹³C-labeled Estradiol | Carbon-13 (¹³C) | Perfused liver systems | MS, NMR Spectroscopy | Quantifying the flux through different hydroxylation and conjugation pathways. |
| ¹⁵N-labeled Estrone | Nitrogen-15 (¹⁵N) | Cell culture models | Mass Spectrometry (MS) | Investigating the formation of nitrogen-containing estrogen adducts. |
This table provides hypothetical examples to illustrate the application of stable isotope tracers in non-human estrogen metabolism research.
Applications of 16 Keto 17β Estradiol D5 Major in Preclinical and Mechanistic Research
Investigation of Steroid Metabolite Profiles in Animal Models
The use of 16-Keto 17β-Estradiol-d5 is instrumental in deciphering the complex dynamics of steroid hormones in vivo. As a stable isotope-labeled internal standard, it allows researchers to distinguish between endogenous and exogenously administered steroids, providing a clear picture of metabolic pathways and fluxes. vulcanchem.comsigmaaldrich.com
Analysis of Steroid Dynamics in Genetically Modified Animal Models (e.g., Transgenic Mice)
In the context of genetically modified animal models, such as transgenic mice, 16-Keto 17β-Estradiol-d5 is invaluable for elucidating the impact of specific genes on steroid metabolism. For instance, studies in ovariectomized mice have utilized estradiol (B170435) treatment to investigate its effects on gene expression and physiological processes. nih.govnih.gov The administration of deuterated steroid standards in such models would allow for precise tracking of metabolic pathways affected by the genetic modification. This approach can help researchers understand how specific genes regulate the production and breakdown of estrogens and other steroid hormones. For example, in studies investigating the role of estrogen receptors, such as ERα and ERβ, in mediating the effects of estradiol on gene expression in specific tissues like skeletal muscle, the use of labeled standards is crucial for accurate quantification of steroid levels and their metabolites. nih.govnih.gov
Comparative Steroid Metabolism Across Various Species
Understanding how steroid metabolism differs between species is crucial for translating findings from animal models to human physiology. 16-Keto 17β-Estradiol-d5 facilitates such comparative studies by providing a standardized tool for quantifying steroid profiles across different animal models. For example, research on the effects of 17β-estradiol in the hippocampus of young female mice has provided insights into the molecular mechanisms of estrogen's effects on memory. nih.gov By using deuterated standards, researchers can accurately compare the metabolic fate of estradiol and its metabolites in mice with that in other species, including humans, leading to a better understanding of the conservation and divergence of steroidogenic pathways.
Assessment of Steroid Homeostasis in Response to Dietary or Environmental Factors
Dietary components and environmental exposures can significantly influence steroid hormone levels and metabolism, with potential implications for health and disease. nih.gov 16-Keto 17β-Estradiol-d5 is employed in studies designed to assess these impacts. For instance, research has shown that environmental contaminants can act as endocrine disruptors, altering steroid hormone balance in aquatic organisms. nih.gov By using labeled internal standards, scientists can accurately measure changes in the levels of specific steroid metabolites in response to exposure to various dietary or environmental factors, thereby elucidating the mechanisms by which these factors affect steroid homeostasis.
Mechanistic Studies in Cell-Based Systems
In vitro studies using cultured cells are fundamental for dissecting the molecular mechanisms of steroid action and metabolism at a cellular level. 16-Keto 17β-Estradiol-d5 plays a vital role in these investigations.
Elucidation of Intracellular Estrogen Metabolism in Cultured Cells
The metabolic fate of estrogens within a cell determines their biological activity. 16-Keto 17β-Estradiol-d5 is used as a tracer to study the intricate pathways of intracellular estrogen metabolism. vulcanchem.commedchemexpress.com By introducing the labeled compound to cultured cells, such as breast cancer cell lines (e.g., MCF-7), researchers can track its conversion to various metabolites. vulcanchem.comelsevierpure.com This allows for the identification of key enzymes and pathways involved in estrogen synthesis and breakdown within specific cell types. Such studies have been instrumental in understanding the intracrine production of active estrogens in hormone-dependent cancers.
Role of 16-Keto 17β-Estradiol in Specific Cellular Processes (e.g., Receptor Binding Studies, without focus on clinical outcomes)
While 16-Keto 17β-Estradiol itself is a metabolite, understanding its interaction with estrogen receptors (ERα and ERβ) is crucial for a complete picture of estrogen signaling. vulcanchem.com Labeled analogs can be used in competitive binding assays to determine the binding affinity of the non-labeled compound to estrogen receptors. vulcanchem.com These studies help to characterize the estrogenic potential of this metabolite. For instance, research has shown that the 16-keto group can influence the conformational changes in the receptor's ligand-binding domain, which in turn affects the recruitment of coactivators and downstream gene expression. vulcanchem.com Such mechanistic investigations, which are not focused on clinical outcomes, provide fundamental insights into the structure-activity relationships of estrogenic compounds.
Research into Environmental Endocrine Disruption
The presence of estrogens and their metabolites in the environment, even at trace levels, is a significant concern due to their potential to disrupt the endocrine systems of wildlife and humans. The use of deuterated standards like 16-Keto 17β-Estradiol-d5 is fundamental to accurately monitor and study these endocrine-disrupting compounds (EDCs).
Monitoring and Analysis of Estrogen Metabolites in Environmental Samples (e.g., Water)
Accurate quantification of estrogen metabolites in complex environmental matrices such as river water, wastewater, and drinking water is a formidable analytical task. nih.gov These compounds are often present at very low concentrations (nanograms per liter), and the sample matrix can interfere with detection. nih.govoaepublish.com The European Union's Water Framework Directive, for instance, has listed 17β-estradiol as a priority pollutant, underscoring the need for precise monitoring. nih.gov
Stable isotope dilution analysis using deuterated standards is the gold standard for this type of trace analysis. 16-Keto 17β-Estradiol-d5 serves as an ideal internal standard because its chemical and physical properties are nearly identical to the non-labeled (endogenous) 16-Keto 17β-Estradiol. When added to a water sample at a known concentration at the beginning of the analytical process, it experiences the same losses as the target analyte during sample extraction, cleanup, and analysis. By measuring the ratio of the non-labeled analyte to the deuterated standard using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), analysts can correct for these losses and achieve highly accurate and precise quantification. nih.govsigmaaldrich.com This approach minimizes the impact of matrix effects and variations in instrument response, which are common challenges in environmental analysis. sigmaaldrich.com
In practice, deuterated standards like 17β-estradiol-d4 have been successfully used to normalize peak areas and ensure accurate quantification of estrogen biodegradation in river water-sediment microcosms. nih.gov This same principle directly applies to 16-Keto 17β-Estradiol-d5 for monitoring this specific metabolite.
Table 1: Analytical Techniques for Estrogen Monitoring in Water
| Analytical Technique | Common Use | Role of Deuterated Standard |
|---|---|---|
| LC-MS/MS | Quantifying specific estrogen metabolites | Internal standard for accurate quantification and correction for matrix effects. sigmaaldrich.com |
| GC-MS | Measuring volatile or derivatized estrogens | Internal standard for quantification. nih.gov |
| Effect-Based Methods (e.g., CALUX) | Measuring total estrogenic activity of a sample | Not directly used, but chemical analysis with standards is complementary. oaepublish.comwur.nl |
Studying the Impact of Xenobiotics on Endogenous Steroid Metabolism using Deuterated Standards
Xenobiotics—foreign chemicals such as pesticides, industrial pollutants, and pharmaceuticals—can significantly alter the normal metabolic pathways of endogenous steroids. nih.gov These disruptions can occur through various mechanisms, including the inhibition or induction of metabolic enzymes (like cytochrome P450s) or by affecting the gut microbiome, which plays a crucial role in steroid metabolism. nih.govnih.gov
Metabolomics, the comprehensive study of small molecules in a biological system, is a powerful tool for investigating these interactions. nih.gov In such studies, deuterated standards are indispensable. By introducing a labeled compound like 16-Keto 17β-Estradiol-d5 into a test system (e.g., an animal model or cell culture) exposed to a xenobiotic, researchers can precisely trace its metabolic fate without confusion from the naturally occurring, non-labeled version of the metabolite.
This allows for the clear differentiation and quantification of metabolic fluxes, revealing how a xenobiotic might accelerate, slow down, or reroute the metabolism of estrogens. The use of stable isotope-labeled internal standards is recognized as a key strategy to increase data quality and reproducibility in metabolomic studies investigating the impact of xenobiotics. nih.gov This approach helps to identify specific metabolic pathways that are affected and can uncover potential mechanisms of toxicity or endocrine disruption. nih.gov
Applications in Sports Doping Control and Forensics (Analytical Method Focus)
In the high-stakes world of sports anti-doping, the unambiguous identification of synthetic steroid abuse is paramount. Deuterated standards are a cornerstone of the analytical methods that provide the required level of certainty.
Distinction Between Endogenous and Exogenous Steroids Using Isotope Ratio Mass Spectrometry (IRMS)
The primary challenge in testing for the abuse of natural hormones like testosterone (B1683101) or estrogens is distinguishing between steroids produced naturally by the body (endogenous) and those introduced from a synthetic source (exogenous). Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) is the definitive method for this purpose. nih.govosti.gov
This technique relies on the fact that synthetic steroids are typically manufactured from plant-based precursors, such as phytosterols. researchgate.net Plants utilize a different carbon fixation pathway than humans, resulting in a lower abundance of the carbon-13 isotope (¹³C) relative to the carbon-12 isotope (¹²C). Therefore, synthetic steroids have a measurably different ¹³C/¹²C ratio compared to their endogenous counterparts. researchgate.netnih.gov GC/C/IRMS analysis measures this isotopic ratio, providing conclusive evidence of doping. nih.gov
Table 2: Principles of IRMS for Doping Control
| Principle | Description |
|---|---|
| Isotopic Fingerprint | Endogenous human steroids have a higher ¹³C/¹²C ratio than synthetic steroids derived from plants. researchgate.net |
| Measurement | GC/C/IRMS separates the steroid from other compounds and then combusts it to CO₂, measuring the precise ¹³C/¹²C ratio. nih.gov |
| Confirmation | A significant deviation from the normal endogenous isotopic ratio confirms the presence of an exogenous steroid. nih.govnih.gov |
Methodological Advancements for Reliable Detection of Steroid Metabolites
The drive for more sensitive, comprehensive, and faster testing methods in anti-doping and clinical analysis has led to significant methodological advancements. The use of isotopically labeled internal standards, including 16-Keto 17β-Estradiol-d5, is integral to the validation and application of these new techniques. sigmaaldrich.com
Modern methods such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) allow for the simultaneous detection of a wide array of steroid metabolites, including both phase I (e.g., hydroxylated) and phase II (e.g., glucuronidated and sulfated) forms, from a single sample. waters.com This provides a more complete picture of an individual's steroid profile and can significantly increase the window of detection for certain banned substances. waters.com In the development and routine use of these multi-analyte methods, deuterated standards are essential for ensuring that each compound is correctly identified and accurately quantified. sigmaaldrich.comnih.gov
Other innovations include novel sample preparation techniques like solid-phase analytical derivatization (SPAD), which combines sample clean-up, preconcentration, and derivatization into a single, often automated, step. researchgate.netmdpi.com This approach can reduce sample preparation time from hours to under an hour and improve analyte recovery compared to traditional liquid-liquid extraction methods. mdpi.com For such methods to be considered reliable and robust, they must be validated using stable isotope-labeled internal standards to demonstrate their accuracy and precision. researchgate.net
Methodological Considerations and Challenges in Isotopic Steroid Research
Addressing Matrix Effects and Ion Suppression in LC-MS/MS of Steroids
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantification of steroids within complex biological samples such as plasma, serum, and urine. Despite its inherent sensitivity and selectivity, a significant hurdle known as matrix effects can jeopardize the accuracy of the measurements. Matrix effects are caused by co-eluting substances from the biological sample that can either diminish or amplify the ionization of the target steroid in the mass spectrometer's ion source, a phenomenon termed ion suppression or enhancement.
The most effective countermeasure for these matrix effects is the incorporation of a stable isotope-labeled internal standard (SIL-IS), such as 16-Keto 17β-Estradiol-d5. An ideal SIL-IS will co-elute with its non-labeled counterpart and be subjected to the same degree of ion suppression or enhancement. Due to its near-identical chemical nature, the SIL-IS exhibits similar behavior during sample extraction, purification, and chromatographic separation. By determining the ratio of the analyte's signal to the known concentration of the SIL-IS, any signal variations attributable to matrix effects are effectively normalized, which results in a more accurate quantification.
For instance, during the analysis of estrogens in human serum, components of the matrix can lead to significant suppression of the signal for estradiol (B170435) and its metabolites. The addition of a deuterated standard like 17β-estradiol-d5 enables the correction of this signal loss. The level of deuterium (B1214612) incorporation (e.g., d5) is selected to provide a clear mass difference from the native analyte, thus preventing spectral overlap while preserving analogous physicochemical properties.
Table 1: Application of Stable Isotope-Labeled Internal Standards in Mitigating Matrix Effects
Strategies for Overcoming Low Abundance and Sensitivity Issues in Steroid Metabolite Analysis
A significant number of steroid metabolites are present in biological fluids at exceedingly low concentrations, often at the picogram per milliliter level. This low abundance poses a considerable analytical challenge, necessitating detection methods of extreme sensitivity. While contemporary LC-MS/MS instrumentation provides exceptional sensitivity, various strategies are utilized to further augment the capability to detect and quantify these trace-level analytes.
A primary strategy involves the optimization of sample preparation to enrich the concentration of the target steroids. This can be achieved through techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), which serve to remove interfering compounds and concentrate the analytes of interest.
Another vital approach is the use of chemical derivatization. This process can enhance the chromatographic characteristics and, more critically, the ionization efficiency of steroids. For example, derivatization with dansyl chloride has been demonstrated to markedly improve the detection sensitivity of estrogens in LC-MS/MS analyses, facilitating the quantification of low-abundance metabolites.
The selection of a high-purity, extensively characterized isotopically labeled internal standard is also of utmost importance for low-level quantification. The internal standard, introduced at a known concentration at the start of the sample preparation workflow, not only adjusts for matrix effects but also for any loss of the analyte during the extraction and handling stages. The accuracy of the final reported concentration is heavily dependent on the precise concentration of the internal standard, a factor that is especially critical when analyzing trace-level compounds.
Management of Isotopic Scrambling and Back-Exchange Phenomena in Deuterated Standards
While highly effective, deuterated internal standards are not immune to the phenomena of isotopic scrambling and back-exchange. Isotopic scrambling involves the rearrangement of isotopes within the molecular structure, whereas back-exchange is the process where a deuterium atom is substituted by a hydrogen atom from the surrounding medium, such as the solvent. These events can degrade the isotopic purity of the standard, potentially leading to inaccuracies in quantification.
The stability of the deuterium labels is contingent on their specific location within the steroid molecule. Labels affixed to carbon atoms that are not in proximity to a keto group or other activating functional groups are generally considered stable. Conversely, deuterium atoms in certain other positions may be more labile and thus more susceptible to exchange. For instance, deuterium atoms situated alpha to a carbonyl group can be prone to enolization, which can facilitate subsequent back-exchange.
To effectively manage these potential issues, several precautionary measures are essential. The synthesis of deuterated standards must be meticulously planned to ensure that the isotopic labels are placed in stable positions. It is also imperative to thoroughly characterize the isotopic purity and stability of the standard under the specific analytical conditions that will be employed. This includes assessing the potential for back-exchange in various solvents and across a range of pH values. In cases where the presence of labile deuterium atoms is unavoidable, the use of non-protic solvents and minimizing the duration of sample processing can help to curtail back-exchange.
Development of Robust and Reproducible Multi-Analyte Steroid Profiling Methods
There is a burgeoning interest in the field of steroid profiling, often referred to as "steroidomics," which encompasses the simultaneous measurement of a multitude of steroids and their metabolites. This comprehensive approach aims to provide a holistic view of steroid metabolism. The development of robust and reproducible multi-analyte methods is fraught with challenges, including the wide dynamic range of concentrations and polarities of the target analytes, as well as the potential for chromatographic co-elution and signal cross-talk within the mass spectrometer.
A fundamental component in the creation of reliable multi-analyte methods is the utilization of a panel of isotopically labeled internal standards, ideally one for each analyte or at least for each class of steroids. The use of a dedicated SIL-IS for each individual analyte represents the gold standard for achieving the highest level of accuracy, as this approach best corrects for analyte-specific variations in recovery and matrix effects. However, implementing this strategy can be both costly and complex. An alternative approach involves the use of a representative SIL-IS for a group of structurally similar steroids.
The development of such comprehensive methods necessitates the meticulous optimization of the chromatographic separation to resolve the various steroids and their isomers. Furthermore, the MS/MS parameters for each analyte must be individually fine-tuned to guarantee optimal sensitivity and specificity. The validation of multi-analyte methods is also inherently more intricate than that for single-analyte assays, demanding a thorough evaluation of potential interferences and cross-reactivity among the different analytes and their corresponding internal standards.
Future Directions and Emerging Research Avenues for Deuterated 16 Keto 17β Estradiol
Integration with Advanced Omics Technologies
The utility of 16-Keto 17β-Estradiol-d5 is set to expand with its integration into advanced "omics" technologies, particularly quantitative steroidomics and fluxomics. Steroidomics, the comprehensive analysis of steroids and their metabolites, relies heavily on precise quantification, a role well-suited for deuterated internal standards. chromatographytoday.comnih.gov The use of these standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the accurate measurement of a large panel of steroids simultaneously, even at low concentrations. chromatographytoday.comnih.gov This high-throughput capability is essential for understanding the complex steroid profiles associated with various physiological and pathological states. nih.gov
Fluxomics, the study of metabolic pathway dynamics, can also benefit from the use of deuterated standards. By tracing the metabolic fate of isotopically labeled precursors, researchers can elucidate the flow of metabolites through steroidogenic pathways. While carbon-13 is more commonly used for flux analysis, deuterated standards like 16-Keto 17β-Estradiol-d5 are indispensable for the accurate quantification of the resulting steroid products, providing a clearer picture of metabolic network activity. nih.gov
Development of Novel Isotopic Labeling Strategies Beyond Deuterium (B1214612)
While deuterium labeling is a well-established and valuable technique, the development of novel isotopic labeling strategies is an active area of research. The primary advantage of deuterium is its effect on the pharmacokinetic profile of a molecule, often slowing down metabolism and extending its half-life, which can be beneficial in tracer studies. nih.govvulcanchem.com
Table 1: Comparison of Isotopic Labeling Strategies
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
| Primary Application | Quantitative analysis (internal standard), pharmacokinetic studies | Metabolic flux analysis, pathway tracing |
| Effect on Metabolism | Can slow down metabolic reactions (kinetic isotope effect) | Minimal effect on metabolic reactions |
| Information Provided | Accurate concentration measurements | Pathway activity and carbon flow |
| Synthesis | Generally less complex | Can be more complex and costly |
Advancements in Automated Sample Preparation and High-Throughput Analysis
The future of steroid metabolism research is intrinsically linked to advancements in automation and high-throughput analysis. chromatographyonline.combioanalysis-zone.com Traditional sample preparation methods are often time-consuming and can be a bottleneck in the analytical workflow. chromatographyonline.com The development of automated sample preparation systems, including those utilizing liquid handling robots and techniques like solid-phase extraction (SPE) and protein precipitation, significantly increases throughput and improves reproducibility. bioanalysis-zone.comnih.govrsc.org
These automated methods are seamlessly integrated with modern analytical platforms like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.govchromatographyonline.com This combination allows for the rapid, sensitive, and simultaneous analysis of multiple steroids from a large number of biological samples. chromatographyonline.com The use of deuterated internal standards such as 16-Keto 17β-Estradiol-d5 is critical in these high-throughput workflows to ensure the accuracy and reliability of the quantitative data. nih.gov The evolution of these technologies enables large-scale clinical and research studies that were previously impractical. chromatographyonline.comchromatographyonline.com
Computational Modeling and Systems Biology Approaches for Steroid Metabolic Networks
Computational modeling and systems biology are emerging as powerful tools for unraveling the complexity of steroid metabolic networks. researchgate.netijml.orgnih.gov These approaches integrate experimental data, including quantitative steroid measurements obtained using internal standards like 16-Keto 17β-Estradiol-d5, into mathematical models that can simulate and predict the behavior of the entire metabolic system. researchgate.netresearchgate.net
Q & A
Q. How can researchers ensure their work with 16-Keto 17β-Estradiol-d5 (Major) meets reproducibility criteria for high-impact journals?
- Methodological Answer :
- FAIR data principles : Share raw spectra, chromatograms, and synthesis protocols in public repositories (e.g., Zenodo).
- Peer-review prechecks : Use tools like SciScore to evaluate methodological rigor before submission.
- Conflict declaration : Acknowledge funding sources and potential conflicts (e.g., reagent donations from manufacturers) per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
